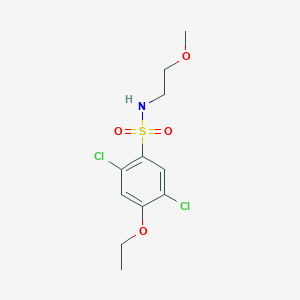![molecular formula C14H19BrN2O5S B288517 Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate, also known as BMS-204352, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide-containing piperazine derivatives and has a molecular weight of 442.31 g/mol.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells. This results in the relaxation of the smooth muscle and vasodilation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been shown to have potent inhibitory activity against PDE5, which leads to the accumulation of cGMP in the smooth muscle cells. This results in the relaxation of the smooth muscle and vasodilation, which is beneficial in the treatment of various diseases. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may have additional therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate for lab experiments include its high potency and selectivity for PDE5, which makes it a useful tool for studying the role of PDE5 in various physiological processes. However, its use may be limited by its low solubility in aqueous solutions, which may require the use of organic solvents or co-solvents.
Orientations Futures
For the research on Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate include the development of more efficient and scalable synthesis methods for higher yields and purity. There is also a need for further studies to explore its potential applications in the treatment of various diseases, including pulmonary hypertension, heart failure, and inflammatory disorders. Additionally, the development of analogs with improved pharmacokinetic properties may lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate to yield the final product. This synthesis method has been reported in the literature and has been optimized by various research groups for higher yields and purity.
Applications De Recherche Scientifique
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This makes it a potential candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and heart failure.
Propriétés
Nom du produit |
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate |
|---|---|
Formule moléculaire |
C14H19BrN2O5S |
Poids moléculaire |
407.28 g/mol |
Nom IUPAC |
ethyl 4-(4-bromo-3-methoxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O5S/c1-3-22-14(18)16-6-8-17(9-7-16)23(19,20)11-4-5-12(15)13(10-11)21-2/h4-5,10H,3,6-9H2,1-2H3 |
Clé InChI |
WIAYJLPYJRJIOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
SMILES canonique |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)










